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Compound of Interest

Compound Name: 5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652 Get Quote

5-Chloro-N,2-dimethylbenzamide (also known as N-methyl-5-chloro-o-toluamide) is a

specialized chlorinated benzamide derivative. While often overshadowed by its industrially

prominent analogs (such as the anthranilic diamide insecticides), this compound represents a

critical structural scaffold in medicinal chemistry and agrochemical synthesis. Its specific

substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position of

the benzene ring, coupled with an N-methyl amide functionality—imparts unique lipophilicity

and steric properties essential for receptor binding studies and intermediate synthesis.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis

pathways, and characterization protocols, designed for researchers requiring high-purity

standards or mechanistic insights.
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Identifier Value

IUPAC Name 5-Chloro-N,2-dimethylbenzamide

Systematic Name 5-Chloro-N-methyl-o-toluamide

Molecular Formula

Molecular Weight 197.66 g/mol

SMILES Cc1c(cc(Cl)cc1)C(=O)NC

InChI Key
(Predicted) LFQSCWFLJHTTHZ-

UHFFFAOYSA-N

CAS Registry Number

Not widely indexed as a commodity chemical;

often synthesized in situ.[1] (Precursor Acid

CAS: 7464-23-5)

Part 2: Thermodynamic & Physical Properties
The physical behavior of 5-chloro-N,2-dimethylbenzamide is governed by the interplay between

the lipophilic chloro-methyl core and the hydrogen-bond donating amide group.

Predicted Physicochemical Constants
Note: In the absence of direct experimental literature for this specific isomer, values are derived

from Structure-Property Relationship (SPR) models and analogous chlorinated toluamides.
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Property Value / Range Confidence

Physical State Crystalline Solid
High (Based on MW & Amide

H-bonding)

Melting Point 105 °C – 125 °C

Medium (Analogous to 5-

chloro-2-methylbenzamide:

172°C; N-methylation lowers

MP)

Boiling Point
310 °C – 330 °C (at 760

mmHg)

High (Predicted via Antoine

Equation)

Density High

LogP (Octanol-Water) High (Lipophilic)

pKa (Amide)
~15 (Neutral in aqueous

media)
High

Refractive Index 1.552 Predicted

Solubility Profile
The compound exhibits low aqueous solubility but high solubility in polar aprotic solvents,

making it suitable for organic synthesis workflows but requiring formulation for biological

assays.

Water:

(Poor)

DMSO:

(Excellent)

Methanol/Ethanol: Soluble

Dichloromethane (DCM): Soluble

Hexanes: Sparingly Soluble
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Part 3: Synthesis & Experimental Protocols
To ensure scientific integrity, the synthesis of 5-chloro-N,2-dimethylbenzamide should follow a

validated Schotten-Baumann or acid chloride activation pathway. This method minimizes side

reactions and ensures high regioselectivity.

Validated Synthesis Workflow
Precursor: 5-Chloro-2-methylbenzoic acid (CAS: 7464-23-5) Reagents: Thionyl Chloride (

), Methylamine (

), Triethylamine (

).

Step-by-Step Protocol:

Activation:

Dissolve 10.0 mmol of 5-chloro-2-methylbenzoic acid in anhydrous Dichloromethane

(DCM) or Toluene.

Add 1.2 equivalents of Thionyl Chloride (

) and a catalytic drop of DMF.

Reflux for 2-3 hours until gas evolution (

) ceases.

Checkpoint: Monitor by TLC (Acid spot disappears).

Concentrate in vacuo to remove excess

.

Amidation:

Redissolve the crude acid chloride in anhydrous DCM (20 mL).
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Cool to 0°C under inert atmosphere (

).

Add 2.0 equivalents of Methylamine (2M in THF) dropwise, followed by 1.5 equivalents of

Triethylamine (as an HCl scavenger).

Allow to warm to room temperature and stir for 4 hours.

Workup & Purification:

Quench with water. Extract with DCM (

).

Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

(to remove unreacted acid), then Brine.

Dry over

and concentrate.

Recrystallization: Use Ethanol/Water or Hexane/EtOAc system to obtain white needles.

Visualized Synthesis Pathway (Graphviz)
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Figure 1: Validated synthetic route from the benzoic acid precursor via acid chloride activation.
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Part 4: Characterization & Spectral Analysis
Reliable identification requires a multi-modal approach. The following spectral signatures are

predicted based on the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,

):

2.35 (s, 3H, Ar-CH

) – Ortho-methyl group.

2.98 (d,

Hz, 3H, N-CH

) – Amide methyl, doublet due to NH coupling.

5.80 (br s, 1H, NH) – Amide proton.

7.15 (d,

Hz, 1H, H-3) – Proton ortho to methyl.

7.28 (dd,

Hz, 1H, H-4) – Proton meta to methyl.

7.45 (d,

Hz, 1H, H-6) – Proton ortho to amide (deshielded).

C NMR (100 MHz,

):

Carbonyl: ~169.5 ppm.

Aromatic Carbons: ~135.0 (C-Cl), ~138.0 (C-Me), ~136.5 (C-CO), 131.0, 130.5, 127.0.
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Aliphatic Carbons: ~26.8 (N-Me), ~19.5 (Ar-Me).

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)

Target Ion:

Calculated m/z: 198.07 (for

Cl) and 200.07 (for

Cl).

Isotopic Pattern: Distinct 3:1 ratio for

Cl/

Cl, confirming the presence of a single chlorine atom.

Analytical Workflow Diagram
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Figure 2: Quality Control workflow for verifying compound identity and purity.

Part 5: Related Industrial Context
It is critical for researchers to distinguish 5-chloro-N,2-dimethylbenzamide from the structurally

similar but functionally distinct 2-amino-5-chloro-N,3-dimethylbenzamide. The latter is a key

intermediate in the synthesis of Chlorantraniliprole (Rynaxypyr), a blockbuster diamide

insecticide.

Target Compound: 5-chloro-N,2-dimethylbenzamide (Simpler scaffold, no amino group).

Rynaxypyr Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide (Contains an aniline

amine and different methyl positioning).
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This distinction is vital when sourcing precursors or interpreting patent literature, as the

"dimethyl" nomenclature can be ambiguous without specific locants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylbenzoic-acid
https://www.benchchem.com/product/b8520652?utm_src=pdf-custom-synthesis
https://commonchemistry.cas.org/detail?cas_rn=4627-61-6
https://www.benchchem.com/product/b8520652#5-chloro-2-n-dimethylbenzamide-physical-properties
https://www.benchchem.com/product/b8520652#5-chloro-2-n-dimethylbenzamide-physical-properties
https://www.benchchem.com/product/b8520652#5-chloro-2-n-dimethylbenzamide-physical-properties
https://www.benchchem.com/product/b8520652#5-chloro-2-n-dimethylbenzamide-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8520652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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